molecular formula C9H5BrINO2 B1409625 Methyl 5-bromo-4-cyano-2-iodobenzoate CAS No. 1805487-77-7

Methyl 5-bromo-4-cyano-2-iodobenzoate

Cat. No.: B1409625
CAS No.: 1805487-77-7
M. Wt: 365.95 g/mol
InChI Key: UYCVZNZUWLKQTI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-iodobenzoate is an organic compound belonging to the class of benzoic acid derivatives It is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-cyano-2-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzoic acid derivative, followed by esterification. The reaction conditions often involve the use of solvents such as acetone and reagents like potassium carbonate and methyl iodide. The reaction mixture is usually stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-iodobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Oxidation: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-iodobenzoate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like cyano and halogens can influence its reactivity and binding affinity to biological macromolecules. The compound may exert its effects through pathways involving enzyme inhibition or modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 4-bromo-5-cyano-2-iodobenzoate
  • Methyl 2-bromo-5-iodobenzoate

Uniqueness

Methyl 5-bromo-4-cyano-2-iodobenzoate is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The combination of bromine, cyano, and iodine groups provides a distinct set of properties that differentiate it from other similar compounds .

Properties

IUPAC Name

methyl 5-bromo-4-cyano-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCVZNZUWLKQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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